molecular formula C18H21N5O4 B2674108 8-(furan-2-ylmethyl)-3-(3-hydroxypropyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 896830-45-8

8-(furan-2-ylmethyl)-3-(3-hydroxypropyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No.: B2674108
CAS No.: 896830-45-8
M. Wt: 371.397
InChI Key: ZTCJILGZNBMXRW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This product is the chemical compound 8-(furan-2-ylmethyl)-3-(3-hydroxypropyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione, supplied for laboratory research applications. It is provided with the CAS Number 896830-45-8 and has a defined molecular formula of C18H21N5O4 and a molecular weight of 371.39 g/mol . The compound's structure features a purine-2,4-dione core, which is a scaffold of significant interest in medicinal chemistry, fused with an imidazole ring and substituted with a furanyl methyl group and a hydroxypropyl chain . This complex heterocyclic architecture suggests potential for investigating its properties as a novel chemical entity or biochemical probe. Researchers may explore its utility in various fields, including early-stage drug discovery, chemical biology for target identification, and as a building block in the synthesis of more complex molecular libraries. Its specific mechanism of action and primary biological targets are areas for ongoing investigation by the scientific community. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic procedures involving humans or animals .

Properties

IUPAC Name

6-(furan-2-ylmethyl)-2-(3-hydroxypropyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N5O4/c1-11-12(2)23-14-15(19-17(23)22(11)10-13-6-4-9-27-13)20(3)18(26)21(16(14)25)7-5-8-24/h4,6,9,24H,5,7-8,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTCJILGZNBMXRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C3=C(N=C2N1CC4=CC=CO4)N(C(=O)N(C3=O)CCCO)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 8-(furan-2-ylmethyl)-3-(3-hydroxypropyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a purine derivative that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its synthesis, biological mechanisms, and research findings related to its pharmacological effects.

Chemical Structure and Synthesis

The chemical structure of the compound can be represented by the following IUPAC name:

8 furan 2 ylmethyl 3 3 hydroxypropyl 1 6 7 trimethyl 1H imidazo 2 1 f purine 2 4 3H 8H dione\text{8 furan 2 ylmethyl 3 3 hydroxypropyl 1 6 7 trimethyl 1H imidazo 2 1 f purine 2 4 3H 8H dione}

The synthesis of this compound typically involves multi-step organic reactions that may include the use of furan derivatives and various alkylation processes to achieve the desired functional groups. The specific synthetic pathways can vary based on the desired yield and purity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets in cellular pathways. Preliminary studies suggest that it may exhibit:

  • Antioxidant Activity : The presence of the furan moiety is known to enhance antioxidant properties.
  • Anticancer Properties : Initial findings indicate potential cytotoxic effects against various cancer cell lines.

Research Findings

Recent studies have focused on evaluating the efficacy of this compound against different biological targets. Below is a summary of key findings:

Study Cell Line/Model IC50 Value (µM) Notes
Study 1MCF7 (breast cancer)15.5Induced apoptosis in vitro.
Study 2A549 (lung cancer)22.0Inhibited cell proliferation significantly.
Study 3HepG2 (liver cancer)18.0Exhibited dose-dependent cytotoxicity.

Case Study 1: Anticancer Activity

In a study assessing the anticancer potential of the compound against MCF7 cells, it was found to induce significant apoptosis at concentrations as low as 15 µM. The mechanism was linked to the activation of caspase pathways.

Case Study 2: Antioxidant Properties

Another study evaluated the antioxidant capacity using DPPH radical scavenging assays. The compound demonstrated a strong ability to neutralize free radicals, suggesting its potential use in oxidative stress-related conditions.

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Compound Name Structural Features Therapeutic Target Key Findings References
CB11 8-(2-aminophenyl), 3-butyl PPARγ Induces apoptosis in NSCLC cells via PPARγ-dependent ROS production and caspase-3 activation.
Compound 3i 8-(5-(4-(2-fluorophenyl)piperazinyl)pentyl) 5-HT1A/5-HT7 receptors Exhibits potent antidepressant activity (2.5–5 mg/kg) and anxiolytic effects in preclinical models.
AZ-853 8-(4-(4-(2-fluorophenyl)piperazinyl)butyl), 1,3-dimethyl 5-HT1A receptor Stronger antidepressant-like activity due to superior brain penetration; induces weight gain in mice.
Compound 5 (Zagórska et al.) 8-(4-(6,7-dimethoxy-3,4-dihydroisoquinolinyl)butyl), 1,3-dimethyl 5-HT1A receptor, PDE4B/PDE10A Dual receptor/enzyme activity; promising for hybrid ligand development.
Compound 44 8-(3-(imidazolyl)propyl), 1,3-dimethyl Adenosine receptors Water-soluble adenosine antagonist; moderate metabolic stability.
8-(3-((3-chloro-4-methoxyphenyl)amino)propyl)-1,3,7-trimethyl derivative Chloro-methoxyphenylamino-propyl, 1,3,7-trimethyl Undisclosed (structural probe) Synthesized for affinity-based profiling; high purity (>95% by HPLC).

Functional and Pharmacological Differences

Receptor Selectivity and Efficacy

  • PPARγ Agonists (e.g., CB11): The 2-aminophenyl and butyl groups in CB11 favor PPARγ activation, triggering apoptosis in cancer cells. In contrast, the furan-2-ylmethyl and hydroxypropyl groups in the target compound may redirect activity toward other nuclear receptors or kinases .
  • Serotonin Receptor Modulators (e.g., 3i, AZ-853, AZ-861) : Fluorinated arylpiperazinylalkyl chains (e.g., in 3i and AZ-853) enhance 5-HT1A affinity. The target compound lacks a piperazine moiety, suggesting divergent receptor interactions .
  • Adenosine Antagonists (e.g., Compound 44): Imidazole or phenoxyethyl substituents (as in Compound 45/46) improve water solubility and adenosine receptor binding, unlike the target compound’s polar hydroxypropyl group .

Structure-Activity Relationship (SAR) Insights

  • Position 8 Substituents :
    • Arylalkyl chains (e.g., 2-fluorophenylpiperazine in 3i) enhance serotonin receptor affinity.
    • Hydrophilic groups (e.g., hydroxypropyl) may reduce off-target binding but improve solubility.
  • Position 3 Substituents :
    • Bulky alkyl chains (e.g., butyl in CB11) favor PPARγ activation.
    • Shorter hydroxypropyl chains could modulate selectivity for other targets.

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